molecular formula C11H21N B1664566 2-Methyldecanenitrile CAS No. 69300-15-8

2-Methyldecanenitrile

Cat. No.: B1664566
CAS No.: 69300-15-8
M. Wt: 167.29 g/mol
InChI Key: XPCSGXMQGQGBKU-UHFFFAOYSA-N
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Description

2-Methyldecanenitrile is an organic compound with the molecular formula C11H21N. It is known for its intense peach-like aroma with lactonic (milky/creamy) and fruity undertones. This compound is widely used in the fragrance industry due to its effectiveness at low concentrations and its stability across a wide pH range .

Preparation Methods

2-Methyldecanenitrile can be synthesized using various methods. One common approach involves the reaction of 2-methyl-1-decanol with a nitrile-forming reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods often involve the use of renewable materials to preserve natural resources .

Chemical Reactions Analysis

2-Methyldecanenitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can transform this compound into primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the nitrile group with other functional groups, such as hydroxyl or amino groups, using appropriate reagents and conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Methyldecanenitrile has a wide range of scientific research applications, including:

Comparison with Similar Compounds

2-Methyldecanenitrile can be compared with other similar compounds, such as:

    2-Methylundecanenitrile: This compound has a similar structure but with an additional carbon atom, resulting in slightly different chemical properties and applications.

    2-Methylnonanitrile: With one less carbon atom, this compound has different physical and chemical characteristics compared to this compound.

    2-Methylheptanenitrile: This compound has a shorter carbon chain, leading to distinct differences in its reactivity and uses.

The uniqueness of this compound lies in its specific balance of carbon chain length and nitrile functionality, which contributes to its desirable aromatic properties and stability .

Properties

IUPAC Name

2-methyldecanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-3-4-5-6-7-8-9-11(2)10-12/h11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCSGXMQGQGBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20867819
Record name Decanenitrile, 2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69300-15-8
Record name 2-Methyldecanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69300-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyldecanenitrile
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Record name Decanenitrile, 2-methyl-
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Record name Decanenitrile, 2-methyl-
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Record name 2-methyldecanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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